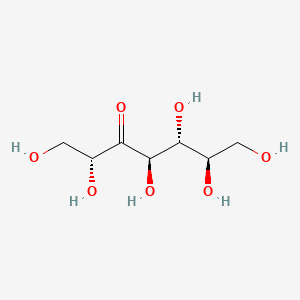
D-Altro-3-heptulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Altro-3-heptulose is a natural product found in Coriaria japonica and Primula veris with data available.
Scientific Research Applications
Role in Metabolic Pathways
D-Altro-3-heptulose is an essential intermediate in both respiratory and photosynthetic pathways. It is particularly significant in the non-oxidative branch of the pentose phosphate pathway, which is crucial for cellular metabolism and the synthesis of nucleotides and nucleic acids .
Key Functions:
- Photosynthesis: Serves as a precursor for the synthesis of carbohydrates.
- Cellular Respiration: Involved in the generation of energy through metabolic processes.
Biosynthesis of Complex Carbohydrates
This compound is pivotal in the biosynthesis of GDP-d-glycero-α-d-manno-heptose, a critical component for the capsular polysaccharides in bacteria such as Campylobacter jejuni. The enzymatic conversion of D-altro-heptulose-7-phosphate to GDP-d-glycero-α-d-manno-heptose highlights its importance in carbohydrate tailoring enzymes .
Biosynthetic Pathway:
| Enzyme | Function |
|---|---|
| GmhA | Converts D-altro-heptulose-7-P to ADP-d-glycero-β-d-manno-heptose |
| GmhB | Converts D-altro-heptulose to GDP-d-glycero-α-d-manno-heptose |
Inhibitory Properties
Recent studies have identified this compound derivatives, such as 7-deoxysedoheptulose (7dSh), as competitive inhibitors of the enzyme 3-dehydroquinate synthase (DHQS). This inhibition affects various organisms, including cyanobacteria, fungi, and plants, suggesting potential applications as herbicides and fungicides .
Inhibition Mechanism:
- Target Enzyme: 3-dehydroquinate synthase
- Effect on Organisms: Inhibits growth by disrupting metabolic pathways essential for survival.
Potential Therapeutic Applications
The unique properties of this compound derivatives make them promising candidates for developing new antimicrobial agents. The ability to inhibit specific metabolic pathways in pathogenic organisms can be harnessed to create targeted treatments against bacterial infections .
Case Study 1: Inhibition of Cyanobacteria Growth
A study demonstrated that 7dSh effectively inhibited the growth of various cyanobacterial species by targeting DHQS. The uptake mechanisms involved different transporters, emphasizing the ecological relevance and potential agricultural applications of this compound .
Case Study 2: Synthesis of GDP-d-Glycero-α-D-Manno-Heptose
Research focused on optimizing the enzymatic synthesis of GDP-d-glycero-α-d-manno-heptose from D-altro-heptulose highlighted its significance in understanding carbohydrate biosynthesis and its implications for developing novel antibiotics targeting bacterial capsular structures .
Properties
CAS No. |
13059-96-6 |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-5,7-12,14H,1-2H2/t3-,4-,5-,7-/m1/s1 |
InChI Key |
INYHXAFWZQXELF-FNKGTGPASA-N |
SMILES |
C(C(C(C(C(=O)C(CO)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)C(CO)O)O)O)O)O |
Synonyms |
coriose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















